2-Acetyl-7-nitro-9H-fluoren-9-one

Description

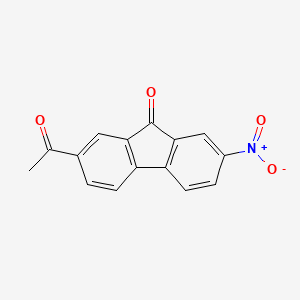

2-Acetyl-7-nitro-9H-fluoren-9-one is a fluorenone derivative characterized by a nitro (-NO₂) group at position 7 and an acetyl (-COCH₃) group at position 2 of the planar tricyclic aromatic system. Fluorenones are of significant interest in organic chemistry due to their electron-deficient aromatic core, which enables diverse reactivity in electrophilic substitution and cycloaddition reactions. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 , with rigorous validation protocols ensuring accuracy .

Properties

CAS No. |

24927-16-0 |

|---|---|

Molecular Formula |

C15H9NO4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-acetyl-7-nitrofluoren-9-one |

InChI |

InChI=1S/C15H9NO4/c1-8(17)9-2-4-11-12-5-3-10(16(19)20)7-14(12)15(18)13(11)6-9/h2-7H,1H3 |

InChI Key |

JJIHHQGZESKQFC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and subsections compare 2-Acetyl-7-nitro-9H-fluoren-9-one with five structurally related fluorenones, emphasizing substituent effects on molecular properties.

Table 1: Structural and Molecular Comparison of Fluorenone Derivatives

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): The nitro and acetyl groups in this compound render the aromatic core highly electron-deficient, favoring nucleophilic aromatic substitution (NAS) or reduction reactions.

- Electron-Donating Groups (EDGs): Amino-substituted analogs (e.g., 2-Amino-7-fluoro-9H-fluoren-9-one) exhibit increased electron density at the aromatic ring, enabling electrophilic substitutions. The amino group’s lone pair can also participate in hydrogen bonding, influencing solubility and crystallinity .

- Halogen Substituents: Chlorine and fluorine in 2-Amino-7-chloro-9H-fluoren-9-one and 2,4-Difluoro-7-nitro-9H-fluoren-9-one introduce steric and electronic effects. Chlorine’s polarizability may enhance intermolecular interactions, while fluorine’s small size allows tighter packing in crystal lattices .

- Functional Group Diversity: The azido group in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or polymer synthesis .

Molecular Weight and Physicochemical Implications

- The hydroxyl and amino groups in 7-Amino-9H-fluoren-2-ol enhance hydrophilicity, making it more soluble in aqueous media compared to nitro- or acetyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.